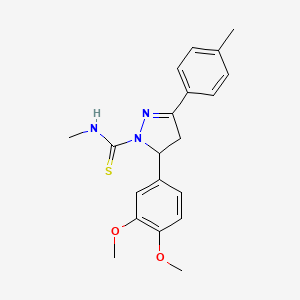
5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole class of compounds, known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials associated with this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O2S with a molecular weight of approximately 316.42 g/mol. Its structure features a pyrazole ring substituted with a dimethoxyphenyl group and a p-tolyl group, contributing to its biological activity.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In comparative studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM , indicating strong anti-inflammatory potential .
2. Anticancer Activity
The anticancer properties of pyrazole derivatives have been widely studied. Compounds similar to the target molecule have been shown to exhibit cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, some derivatives demonstrated growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM , suggesting that modifications in the pyrazole structure can enhance anticancer efficacy .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies have reported that certain compounds exhibit activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The target compound's structural features may contribute to its ability to disrupt microbial cell functions.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), which play critical roles in neurotransmitter metabolism and inflammation .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cancer progression by inhibiting key proteins or receptors.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole compounds in carrageenan-induced edema models in rats, showing significant reduction in swelling comparable to indomethacin .
- Antitumor Activity : In vitro studies on lung cancer cell lines demonstrated that specific pyrazole derivatives induced apoptosis through activation of caspase pathways, leading to cell death .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-5-7-14(8-6-13)16-12-17(23(22-16)20(26)21-2)15-9-10-18(24-3)19(11-15)25-4/h5-11,17H,12H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAPFLPOPIRUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














